2-Amino-4'-methoxyacetophenone CAS number
2-Amino-4'-methoxyacetophenone CAS number
An In-Depth Technical Guide to 2-Amino-4'-methoxyacetophenone
Abstract: This technical guide provides a comprehensive overview of 2-Amino-4'-methoxyacetophenone, a key building block in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, analytical characterization, and applications. Particular emphasis is placed on its role as a precursor in the synthesis of heterocyclic compounds, such as quinazolines, which are of significant interest in medicinal chemistry. The guide includes detailed, field-proven protocols, safety information, and characterization data to ensure scientific integrity and practical utility in a laboratory setting.
Core Chemical Identity and Properties
2-Amino-4'-methoxyacetophenone is an aromatic ketone derivative featuring both an amino and a methoxy functional group. It is a versatile intermediate used in the synthesis of more complex molecules.[1] The compound is most commonly supplied and handled as its hydrochloride salt, which offers enhanced stability and ease of handling compared to the free base.
Nomenclature and CAS Numbers:
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Systematic Name: 1-(4-methoxyphenyl)-2-aminoethan-1-one
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Common Name: 2-Amino-4'-methoxyacetophenone
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Hydrochloride Salt CAS Number: 3883-94-1[4]
It is critical to distinguish this compound from its isomers, such as 3'-Amino-4'-methoxyacetophenone (CAS: 6318-64-5), to ensure the correct starting material for a given synthetic route.[5]
Physicochemical Properties:
The properties of the more common hydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ · HCl | |
| Molecular Weight | 201.65 g/mol | [6] |
| Appearance | White to yellow or tan crystalline powder | [4] |
| Melting Point | 190-193 °C (decomposes) | |
| Purity | Typically ≥90% or ≥97% | [4] |
| Solubility | Soluble in water. | [7] |
Synthesis and Purification
The synthesis of 2-Amino-4'-methoxyacetophenone hydrochloride is typically achieved via a multi-step process starting from the readily available 4-methoxyacetophenone. The causality behind this pathway lies in the need to introduce a nitrogen-containing functional group at the alpha-carbon position adjacent to the carbonyl group.
Diagram of Synthetic Workflow
Caption: A common synthetic route from 4-methoxyacetophenone.
Experimental Protocol: Synthesis via α-Bromination
This protocol is a representative method based on standard organic transformations. Causality Note: The α-position is activated by the adjacent carbonyl group, making it susceptible to electrophilic bromination. The subsequent Gabriel synthesis is a robust method for converting alkyl halides to primary amines, avoiding over-alkylation.
Step 1: Synthesis of 2-Bromo-4'-methoxyacetophenone
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In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methoxyacetophenone (1.0 eq) in glacial acetic acid.
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Cool the solution in an ice bath to 0-5 °C.
-
Slowly add bromine (1.05 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.
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Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-Bromo-4'-methoxyacetophenone.
Step 2: Synthesis of 2-Amino-4'-methoxyacetophenone Hydrochloride
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Suspend 2-Bromo-4'-methoxyacetophenone (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
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Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC indicates the consumption of the bromo-intermediate.
-
Cool the reaction mixture and pour it into ice water. Filter the resulting solid (the phthalimide-protected intermediate) and wash with water.
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Resuspend the crude solid in ethanol and add hydrazine hydrate (1.5 eq).
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Reflux the mixture for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.
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Cool the mixture, acidify with concentrated HCl, and filter off the phthalhydrazide precipitate.
-
Evaporate the filtrate under reduced pressure. The resulting crude solid is the hydrochloride salt.
Purification Protocol: Recrystallization
Causality Note: Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolve the crude 2-Amino-4'-methoxyacetophenone hydrochloride in a minimal amount of hot methanol or an ethanol/water mixture.[8]
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified white to off-white crystals by vacuum filtration and dry under vacuum.
Analytical Characterization
A self-validating system of analytical techniques is essential to confirm the identity and purity of the synthesized compound.
Diagram of Analytical Workflow
Caption: A logical workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
(Note: Predicted chemical shifts (δ) are in ppm relative to TMS. The hydrochloride salt may cause slight variations in shifts and peak broadening, especially for protons near the amine.)
¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.00 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the adjacent electron-withdrawing carbonyl group.[9][10] |
| ~7.00 | Doublet | 2H | Ar-H (ortho to -OCH₃) | Shielded by the electron-donating methoxy group.[9][10] |
| ~4.45 | Singlet | 2H | -CH₂-NH₃⁺ | Adjacent to the electron-withdrawing carbonyl and the protonated amine.[10] |
| ~3.90 | Singlet | 3H | -OCH₃ | Characteristic shift for methoxy protons on an aromatic ring.[9][10] |
¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~195 | C=O | Typical chemical shift for an aromatic ketone carbonyl carbon.[9][11] |
| ~164 | Ar-C (-OCH₃) | Aromatic carbon directly attached to the electron-donating oxygen.[9][11] |
| ~131 | Ar-C (ipso to C=O) | Quaternary carbon deshielded by the carbonyl group.[9][11] |
| ~130 | Ar-CH (ortho to C=O) | Deshielded by the carbonyl group.[9][11] |
| ~114 | Ar-CH (ortho to -OCH₃) | Shielded by the methoxy group.[9][11] |
| ~56 | -OCH₃ | Aliphatic carbon of the methoxy group.[9][11] |
| ~45 | -CH₂-NH₃⁺ | Aliphatic carbon adjacent to the carbonyl and amine. |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2800 | N-H stretch | Primary ammonium (-NH₃⁺) |
| ~1680 | C=O stretch | Aryl Ketone |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| 1250-1000 | C-O stretch | Aryl-alkyl ether |
Causality Note: The carbonyl stretch appears around 1680 cm⁻¹ due to conjugation with the aromatic ring, which lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹).[12]
Mass Spectrometry (MS)
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Molecular Ion (M⁺) for Free Base (C₉H₁₁NO₂): Expected at m/z = 165.08.[2][13]
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Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the CH₂NH₂ group, resulting in the 4-methoxybenzoyl cation at m/z = 135.
Applications in Drug Development
2-Amino-4'-methoxyacetophenone is a valuable precursor for synthesizing heterocyclic scaffolds, particularly quinazolines and their oxidized analogs, quinazolinones. These structures are privileged in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer properties.[14][15][16]
Diagram of Application in Synthesis
Caption: General scheme for quinazoline synthesis.
Protocol: Synthesis of a 2-Substituted Quinazolin-4(3H)-one
This protocol illustrates the utility of 2-Amino-4'-methoxyacetophenone as a building block. It is based on established methodologies for quinazolinone synthesis.[15][17]
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Combine anthranilamide (2-aminobenzamide) (1.0 eq) and 2-Amino-4'-methoxyacetophenone hydrochloride (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of an acid or iodine.
-
Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring by TLC.
-
The reaction proceeds via an initial condensation followed by cyclization and subsequent oxidation (which can occur in situ with air/DMSO or be promoted by an added oxidant) to yield the final quinazolinone product.
-
After completion, cool the reaction and pour into ice water to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization or column chromatography.
The resulting 2-(4-methoxyphenylacetyl)quinazolin-4(3H)-one scaffold can be further modified, demonstrating the power of this building block in creating libraries of compounds for drug screening.[16][18]
Safety and Handling
As a laboratory chemical, 2-Amino-4'-methoxyacetophenone hydrochloride requires careful handling.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][19]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[19][20]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[19][20]
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First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[19]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[19]
-
References
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ChemBK. (2024). 2-AMINO-4'-METHOXYACETOPHENONE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412889, 2-Amino-4'-methoxyacetophenone. Retrieved from [Link][13]
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Tenti, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7895. Retrieved from [Link][14]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link][21]
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Wiley-VCH GmbH. (n.d.). 3'-Amino-4'-methoxyacetophenone. SpectraBase. Retrieved from [Link]
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da Silva, G. N., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 18(8), 1083. Retrieved from [Link][15]
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Basile, L., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(22), 6828. Retrieved from [Link][16]
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Al-Hourani, B. J. (2022). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Molecules. Retrieved from [Link][18]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link][17]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). p-Methoxyacetophenone.....Cock can teach you NMR. Retrieved from [Link][9]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12487188, 2-Amino-4'-methoxyacetophenone hydrochloride. Retrieved from [Link][6]
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